Lupinane
Description
Lupinane is a bicyclic quinolizidine alkaloid (C₁₀H₁₅N) that serves as the core structure for several bioactive compounds found in plants of the Lupinus genus . Its chemical framework consists of a fused bicyclic system (a piperidine ring fused to a pyrrolidine moiety), which is critical for the biological activity of its derivatives. Key identifiers include:
Properties
CAS No. |
5581-89-5 |
|---|---|
Molecular Formula |
C10H19N |
Molecular Weight |
153.26 g/mol |
IUPAC Name |
(1R,9aR)-1-methyl-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine |
InChI |
InChI=1S/C10H19N/c1-9-5-4-8-11-7-3-2-6-10(9)11/h9-10H,2-8H2,1H3/t9-,10-/m1/s1 |
InChI Key |
VZEGBIWAIFLVJH-NXEZZACHSA-N |
Isomeric SMILES |
C[C@@H]1CCCN2[C@@H]1CCCC2 |
Canonical SMILES |
CC1CCCN2C1CCCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Lupinine (C₁₀H₁₉NO)
Wolupinine (C₁₀H₁₉NO)
Lupanine (C₁₅H₂₄N₂O)
- Structural Relationship : Combines a this compound core with a pyrrolidine complex .
- Pharmacology : Inactive in avian malaria models but exhibits vasoconstrictive effects .
- Degradation: Reacts with cyanogen bromide to form bromolupaninecyanoamide (C₁₅H₂₁ON₂·CNBr), which resists salt formation and is reducible to non-crystalline derivatives .
Comparison with Functionally Similar Alkaloids
Anagyrine (C₁₅H₂₀N₂O)
- Functional Similarity: A quinolizidine alkaloid with vasoconstrictive action, like lupanine .
- Key Difference : Anagyrine lacks the this compound core, instead featuring a sparteine-like skeleton.
Cytisine (C₁₁H₁₄N₂O)
- Structural Contrast : Contains a pyridone ring absent in this compound .
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